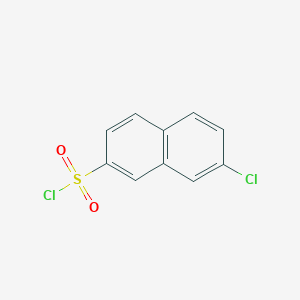
1-(1-Méthyl-1H-1,2,4-triazol-5-yl)éthanone
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound with the molecular formula C5H7N3O. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Applications De Recherche Scientifique
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bonding and metallic interactions . For instance, the nitro group of a similar compound mediated hydrogen bonding and metallic interaction with the amide group of Thr199 and a Zn ion, respectively .
Biochemical Pathways
Compounds with a similar triazole core have been reported to affect various biochemical pathways, including those involved in cell cycle regulation .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, may be affected by its chemical structure, specifically the presence of the 1,2,4-triazole core .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various tumor cell lines . For instance, a compound with a similar structure induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The action, efficacy, and stability of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically converts the ethanone group to a carboxylic acid group, resulting in the formation of 1-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid[][3].
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone can be compared with other triazole derivatives such as:
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone: This compound has a similar structure but with the triazole ring nitrogen atoms positioned differently.
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine:
The uniqueness of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Propriétés
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBPRJENODVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-28-8 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


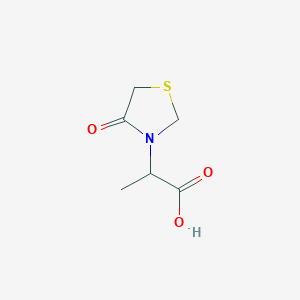

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
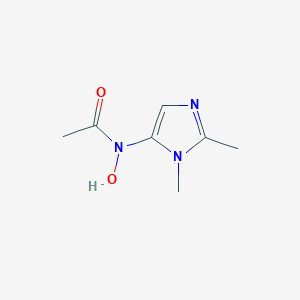
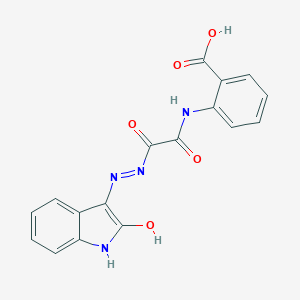
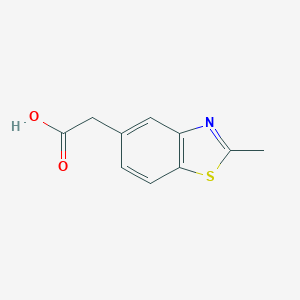

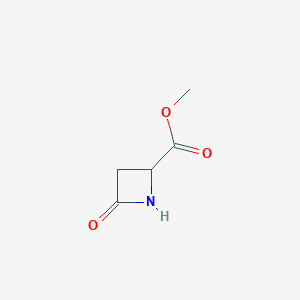



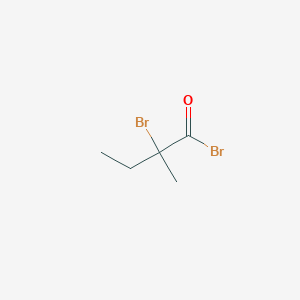
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
